molecular formula C22H20FN5O2S B2831815 N-(4-fluorobenzyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1105204-47-4

N-(4-fluorobenzyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

Cat. No.: B2831815
CAS No.: 1105204-47-4
M. Wt: 437.49
InChI Key: BLDFQMKHKVAOFU-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20FN5O2S and its molecular weight is 437.49. The purity is usually 95%.
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Biological Activity

N-(4-fluorobenzyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyridazine core linked to a thioacetamide moiety. The presence of the fluorobenzyl group and methoxyphenyl substitution enhances its lipophilicity and potentially its bioactivity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its anti-inflammatory and analgesic properties.

Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs exhibit significant inhibition of cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in inflammatory processes. For instance, derivatives of pyrazole linked to thiazoline have shown promising COX-II inhibitory activity with IC50 values as low as 0.011 μM, indicating a strong potential for anti-inflammatory applications .

The proposed mechanism of action for this compound involves the inhibition of key inflammatory pathways. The pyrazolo[3,4-d]pyridazine structure is known to modulate signaling pathways associated with inflammation and pain, potentially through the inhibition of prostaglandin synthesis mediated by COX enzymes.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Study on COX-II Inhibition : A study reported that novel pyrazole derivatives exhibited selective COX-II inhibition with minimal ulcerogenic effects. The most potent compound in this series demonstrated an IC50 value significantly lower than traditional NSAIDs like Rofecoxib .
  • Antioxidant Activity : Other derivatives have displayed notable antioxidant properties, which may contribute to their anti-inflammatory effects. For example, certain compounds were found to scavenge free radicals effectively in vitro, suggesting a dual role in mitigating oxidative stress alongside inflammation .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles for compounds in this class, enhancing their therapeutic potential. The presence of methoxy and fluorine substituents is believed to improve metabolic stability and bioavailability.

Data Table: Biological Activity Summary

Compound Activity IC50 (μM) Notes
This compoundCOX-II InhibitionTBDPotential anti-inflammatory agent
PYZ3COX-II Inhibition0.01138x more potent than Rofecoxib
PYZ38COX-II Inhibition1.33Effective and selective

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2S/c1-14-17-12-25-28(18-5-3-4-6-19(18)30-2)21(17)22(27-26-14)31-13-20(29)24-11-15-7-9-16(23)10-8-15/h3-10,12H,11,13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDFQMKHKVAOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)SCC(=O)NCC3=CC=C(C=C3)F)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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